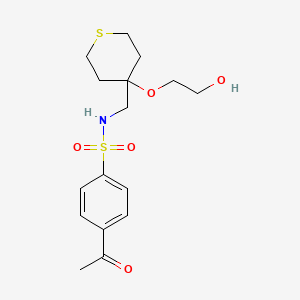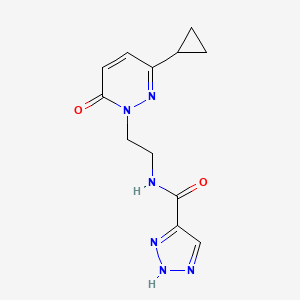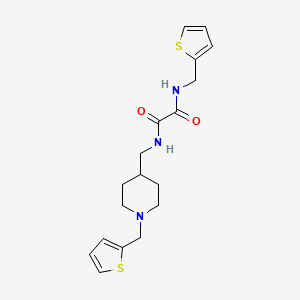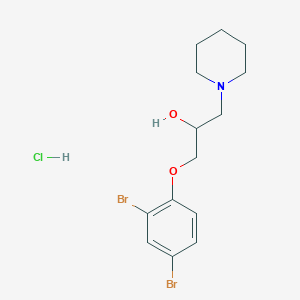![molecular formula C14H12BrNO2 B2936751 2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol CAS No. 1381771-89-6](/img/structure/B2936751.png)
2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12BrNO2 and a molecular weight of 306.15 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C14H12BrNO2. It contains a phenol group (an aromatic ring with a hydroxyl group), a methoxy group (an oxygen atom bonded to a methyl group), and an imine group (a carbon-nitrogen double bond) attached to another phenyl ring which carries a bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 306.15 . Other properties such as melting point, boiling point, solubility, and spectral data are not provided in the retrieved data.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Tautomeric Forms
Research on compounds structurally related to "2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol" has shown they adopt the phenol-imine tautomeric form, characterized by strong intramolecular O-H...N hydrogen bonds. These studies highlight the importance of such tautomeric forms in determining the molecular geometry and intermolecular interactions within crystals. For instance, the crystal packing in these compounds is influenced by various non-covalent interactions, including hydrogen bonds and π-π interactions, which contribute to the stability and properties of the crystalline materials (Ozek, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2007).
Nonlinear Optical Materials
Investigations into the electronic properties and molecular orbitals of related compounds have revealed significant insights into their potential applications in nonlinear optics (NLO). These studies involve comprehensive structure elucidation, including single-crystal X-ray diffraction, and advanced computational techniques to understand the intramolecular charge transfer and hyper-conjugation interactions. The findings suggest that modifications to the molecular structure, such as the introduction of fluoro-functionalized groups, can enhance the nonlinear optical properties, making these compounds promising candidates for NLO applications (Ashfaq, Khalid, Tahir, Ali, Arshad, & Asiri, 2022).
Antibacterial and Antioxidant Activities
Certain derivatives of "2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol" have demonstrated antibacterial and antioxidant activities. These activities are attributed to the presence of methoxy and bromo substituents, which enhance the compound's ability to interact with bacterial cells and scavenge free radicals. Such properties are vital for the development of new antibacterial agents and antioxidants, which can be used in pharmaceuticals and food preservation (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Catalytic Efficiency and Ligand Design
Research into cobalt(III) complexes derived from Schiff base ligands related to "2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol" has uncovered their catalytic promiscuity. These studies reveal how subtle modifications in the ligand structure, such as the inclusion of methyl groups, can significantly affect catalytic efficiency in processes like catecholase and phosphatase-like activities. Such insights are crucial for the design of efficient catalysts in chemical synthesis and industrial applications (Dasgupta, Paul, Samanta, Hansda, Zangrando, & Das, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUZBHVUZFRKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)


![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2936680.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2936683.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)